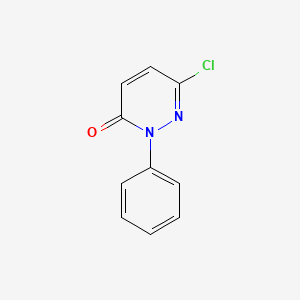
6-Chloro-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-phenylpyridazin-3(2H)-one, also known as CP-3, is an organic compound belonging to the group of pyridazinones. It is a heterocyclic compound, consisting of a pyridazine ring with a chlorine substituent at the 6-position, and a phenyl substituent at the 2-position. CP-3 has been studied for its potential applications in scientific research due to its interesting properties.
Aplicaciones Científicas De Investigación
6-Chloro-2-phenylpyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and its inhibition by 6-Chloro-2-phenylpyridazin-3(2H)-one may be beneficial in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-phenylpyridazin-3(2H)-one is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory molecules. Its anti-cancer properties are thought to be due to its ability to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Chloro-2-phenylpyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to have a protective effect on the liver and kidneys, and it has been found to have a beneficial effect on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-2-phenylpyridazin-3(2H)-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic, making it safe to use in experiments. However, it is relatively expensive, making it cost-prohibitive for some experiments. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Chloro-2-phenylpyridazin-3(2H)-one. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another area of research is to investigate its potential therapeutic applications, such as its use in the treatment of inflammatory diseases and cancer. Finally, further research could be done to investigate its potential to be used as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
6-Chloro-2-phenylpyridazin-3(2H)-one can be synthesized using a palladium-catalyzed reaction of 2-chloro-6-methylpyridazin-3(2H)-one with phenylmagnesium bromide. This reaction is carried out in a solvent such as dichloromethane, in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature, and the product is isolated by filtration, followed by recrystallization from ethanol.
Propiedades
IUPAC Name |
6-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(14)13(12-9)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSKWMZVCPIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

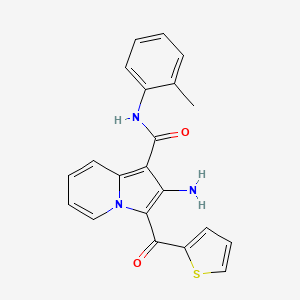
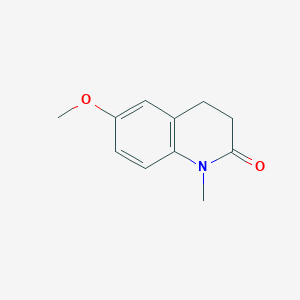

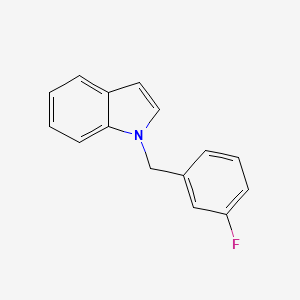
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)
![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)
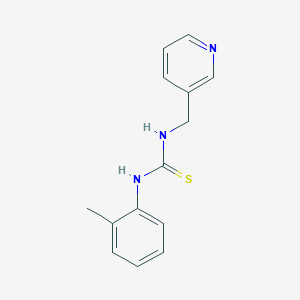
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2620611.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)